3-Cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound notable for its unique structural features. The compound includes a cyclopropyl group, a methyl group, and a pyrazole ring, which contribute to its chemical properties and potential applications in various scientific fields.
The compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are often studied for their pharmacological properties, making this compound of interest in medicinal chemistry.
The synthesis of 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves several steps:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and the presence of catalysts can significantly affect yield and purity. Continuous flow reactors may also be employed to enhance efficiency during industrial-scale synthesis .
The molecular formula of 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is , with a molecular weight of approximately 299.29 g/mol.
Property | Value |
---|---|
Molecular Formula | C13H16F3N5 |
Molecular Weight | 299.29 g/mol |
IUPAC Name | 5-cyclopropyl-2-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-pyrazol-3-amine |
InChI Key | XRZZDMHHUPTXIK-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C2CC2)NCC3=C(N(N=C3)C)C(F)(F)F |
3-Cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine can undergo several types of chemical reactions:
Common reagents used include oxidizing agents (bromine), reducing agents (hydrogen gas), and nucleophiles for substitution reactions. The reaction conditions often require controlled temperatures and specific solvents .
The mechanism of action for 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific biological targets such as enzymes or receptors.
The compound may bind to these targets, modulating their activity, which could lead to various biological effects such as inhibition of enzymatic activity or alteration in signaling pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications .
The physical properties of 3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Boiling Point | Not specified |
Chemical properties such as solubility, stability under various conditions, and reactivity with other compounds are essential for its practical applications but require specific experimental data for precise values.
3-Cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has several scientific applications:
This compound's unique structure and properties make it a subject of ongoing research in various scientific disciplines, contributing to advancements in chemistry and biology.
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0